- Preparation of phosphonamides as ACAT inhibitors, United States, , ,

Cas no 92035-95-5 (2,6-Diisopropylbenzoic Acid)

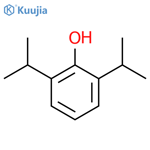

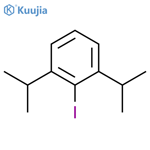

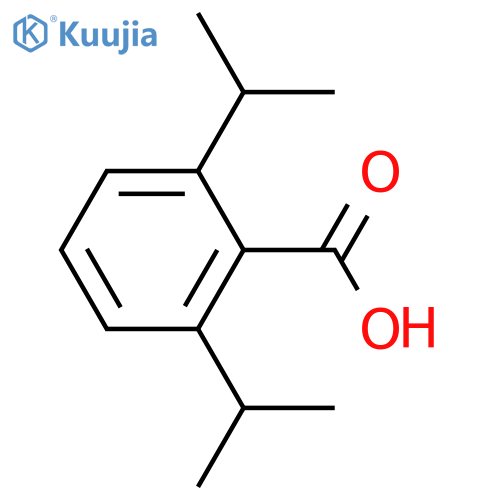

2,6-Diisopropylbenzoic Acid structure

Nome do Produto:2,6-Diisopropylbenzoic Acid

N.o CAS:92035-95-5

MF:C13H18O2

MW:206.280824184418

CID:889893

2,6-Diisopropylbenzoic Acid Propriedades químicas e físicas

Nomes e Identificadores

-

- Benzoic acid, 2,6-bis(1-methylethyl)-

- 2,6-Diisopropylbenzoic Acid

- 2,6-di(propan-2-yl)benzoic acid

- 2,6-Diisopropylbenzoesaeure

- 2,6-Bis(1-methylethyl)benzoic acid (ACI)

- Benzoic acid, 2,6-diisopropyl- (6CI, 7CI)

- 2,6-Bis(propan-2-yl)benzoic acid

-

- Inchi: 1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)

- Chave InChI: AGBGSHYCQQNNEH-UHFFFAOYSA-N

- SMILES: O=C(C1C(C(C)C)=CC=CC=1C(C)C)O

Propriedades Computadas

- Massa Exacta: 206.13100

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 3

Propriedades Experimentais

- PSA: 37.30000

- LogP: 3.63160

2,6-Diisopropylbenzoic Acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | D455280-2.5g |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 2.5g |

$ 1360.00 | 2022-06-05 | ||

| TRC | D455280-250mg |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 250mg |

$ 207.00 | 2023-04-14 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06055-100mg |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 100mg |

¥266.0 | 2021-09-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-1g |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 95+% | 1g |

1639CNY | 2021-05-07 | |

| TRC | D455280-100mg |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 100mg |

$ 87.00 | 2023-04-14 | ||

| TRC | D455280-500mg |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 500mg |

$ 230.00 | 2023-04-14 | ||

| Fluorochem | 069385-1g |

2,6-Diisopropylbenzoic acid |

92035-95-5 | 1g |

£163.00 | 2022-03-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-250mg |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 95+% | 250mg |

621CNY | 2021-05-07 | |

| TRC | D455280-1g |

2,6-Diisopropylbenzoic Acid |

92035-95-5 | 1g |

$ 414.00 | 2023-04-14 | ||

| A2B Chem LLC | AH90236-25g |

2,6-diisopropylbenzoic acid |

92035-95-5 | 97% | 25g |

$2250.00 | 2024-07-18 |

2,6-Diisopropylbenzoic Acid Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Hexane ; -23 °C → -29 °C; -29 °C → 0 °C; 1 h, 0 °C

1.2 0 °C

1.2 0 °C

Referência

Método de produção 2

Condições de reacção

Referência

- Application of 2,6-diisopropyl-benzoic acid and its derivatives to neuroprotective agent, China, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Methyl iodide ; 15 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux

Referência

- N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 Antagonists, Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482

Método de produção 4

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

Referência

- Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides, Synlett, 2021, 32(8), 814-816

Método de produção 5

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C

1.2 0 °C; 30 min, rt

1.2 0 °C; 30 min, rt

Referência

- Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (-)-morphine, Nature Communications, 2019, 10(1), 1-7

Método de produção 6

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 4 h, reflux; reflux → 0 °C

1.2 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referência

- Electrolytic solutions for aluminum electrolytic capacitors, and aluminum electrolytic capacitors using them, Japan, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Trifluoromethanesulfonic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, -70 °C; -70 °C → rt; 3 h, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referência

- Preparation of N-alkanoylphenylalanine derivatives as vascular cell adhesion molecule-1 (VCAM-1) binding inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: 1,1′-[1,2-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] Catalysts: Palladium diacetate Solvents: Methanol ; rt → 150 °C

1.2 60 atm, 150 °C; 150 °C → rt

1.2 60 atm, 150 °C; 150 °C → rt

Referência

- Catalyst composition for preparing 3-pentenoic ester from butadiene, United States, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Butyllithium

1.2 -

1.2 -

Referência

- New building blocks for the assembly of sequence selective molecular zippers, Chemical Communications (Cambridge, 2003, (14), 1642-1643

Método de produção 10

Condições de reacção

Referência

- Carboxamide and urea derivatives having ACAT-inhibiting activity, European Patent Organization, , ,

2,6-Diisopropylbenzoic Acid Raw materials

- 2,6-Diisopropyliodobenzene

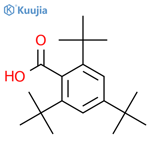

- Oxazole, 2-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-4,4-dimethyl-

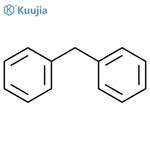

- benzylbenzene

- 2-Bromo-1,3-diisopropylbenzene

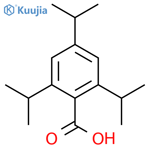

- Propofol

2,6-Diisopropylbenzoic Acid Preparation Products

2,6-Diisopropylbenzoic Acid Literatura Relacionada

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

92035-95-5 (2,6-Diisopropylbenzoic Acid) Produtos relacionados

- 49623-71-4(2,4,6-Triisopropylbenzoic acid)

- 3158-74-5(2-Cyclopropylbenzoic acid)

- 612-19-1(2-Ethylbenzoic acid)

- 1077-58-3(2-tert-butylbenzoic acid)

- 2438-04-2(2-Isopropylbenzoic acid)

- 612-35-1(2-Benzylbenzoic acid)

- 108961-55-3(2,4-Bis(propan-2-yl)benzoic Acid)

- 70909-46-5(Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate)

- 14035-04-2(2,4-Ditert-butylbenzoic acid)

- 1375745-81-5(Benzyl N-[(oxolan-3-yl)methyl]carbamate)

Fornecedores recomendados

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel